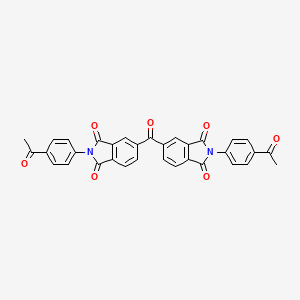![molecular formula C16H13NO3 B11538944 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is a complex organic compound featuring an indene backbone with a hydroxy group and a methyl(phenyl)amino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the indene core, which can be synthesized via the cyclization of suitable precursors
Cyclization Reaction: The indene core can be synthesized from a precursor such as 2-bromo-1-phenylethanone through a cyclization reaction using a base like potassium tert-butoxide.
Amination: The methyl(phenyl)amino group can be introduced via a nucleophilic substitution reaction using methylamine and phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring and the amino group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxy and amino groups allows for interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism of action of 2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the amino group can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-hydroxy-1H-indene-1,3(2H)-dione: Lacks the methyl(phenyl)amino group, making it less versatile in terms of chemical reactivity.
2-amino-1H-indene-1,3(2H)-dione: Lacks the hydroxy group, which affects its hydrogen bonding capabilities.
2-hydroxy-2-[ethyl(phenyl)amino]-1H-indene-1,3(2H)-dione: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxy and methyl(phenyl)amino groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-hydroxy-2-(N-methylanilino)indene-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-17(11-7-3-2-4-8-11)16(20)14(18)12-9-5-6-10-13(12)15(16)19/h2-10,20H,1H3 |
InChI 键 |
UHTIGHUCPGBSBE-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-{2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11538862.png)

![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538902.png)

![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![2-{2-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B11538922.png)
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
